3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
3-Methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its structure includes a methyl group at position 3, a ketone at position 5, and a carboxamide group at position 6, where the amide nitrogen is substituted with a para-methylphenyl (p-tolyl) group.
Properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-5-11(6-4-9)17-13(19)12-7-16-15-18(14(12)20)10(2)8-21-15/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNDJZKSBCXNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This suggests that the compound may interact with enzymes involved in purine metabolism.
Mode of Action
As a purine analogue, it might interfere with the normal function of purine metabolizing enzymes, thereby disrupting the biochemical reactions involving purines.
Biochemical Pathways
The compound, being a purine analogue, is likely to affect the purine metabolic pathway. Purines are essential for DNA and RNA synthesis, energy metabolism, and signal transduction. Disruption of purine metabolism can lead to a variety of downstream effects, including inhibition of cell growth and proliferation.
Biological Activity
3-Methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has been characterized by various analytical methods including NMR and mass spectrometry.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Inhibition of DNA Gyrase : The compound exhibits significant antibacterial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This leads to disruption in bacterial DNA synthesis and ultimately cell death .
- Antitumor Activity : Several studies have indicated that thiazolopyrimidine derivatives can act as potent inhibitors against various cancer cell lines. The compound shows cytotoxic effects against M-HeLa (cervical adenocarcinoma) cells with a notable selectivity for tumor cells over normal cells .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
| Pathogen | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Micrococcus luteus | 0.25 |
This table illustrates the compound's effectiveness compared to standard antibiotics like ciprofloxacin, suggesting its potential as a new antimicrobial agent .
Antitumor Activity
The cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| M-HeLa | 15 |
| HuTu 80 (duodenal adenocarcinoma) | 20 |
| Chang liver (normal cells) | >100 |
These results demonstrate that while the compound is effective against cancer cells, it exhibits low toxicity towards normal liver cells, indicating a favorable therapeutic index .
Case Studies
- Antileishmanial Activity : In vitro studies have shown that thiazolopyrimidine derivatives possess antileishmanial properties, particularly against promastigote forms of Leishmania. The compound demonstrated significant efficacy, making it a candidate for further development in treating leishmaniasis .
- Cytotoxicity Profiles : A comparative analysis of various thiazolopyrimidine derivatives revealed that those with similar structural motifs to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines. The structure-activity relationship (SAR) studies highlighted the importance of the p-tolyl substituent for enhancing biological activity .
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Research has highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives, including 3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, as effective antitumor agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (M-HeLa) and prostate adenocarcinoma (PC3) cells. For instance, a study reported that certain derivatives exhibited higher cytotoxicity compared to established drugs like Sorafenib, indicating their potential as novel anticancer therapies .
Antimicrobial Properties
The compound has also shown promising antimicrobial activities. Thiazolo[3,2-a]pyrimidines are recognized for their effectiveness against both Gram-positive and Gram-negative bacteria. Studies have indicated that these compounds can exhibit significant biocidal properties, with minimum inhibitory concentrations (MICs) that outperform traditional antibiotics such as Oxytetracycline . This makes them candidates for developing new antimicrobial agents in the face of rising antibiotic resistance.
Antifungal Effects
In addition to antibacterial properties, thiazolo[3,2-a]pyrimidine derivatives have been evaluated for antifungal activity. Some studies have reported excellent antifungal efficacy against various fungal strains, suggesting their utility in treating fungal infections .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that may include cyclocondensation methods and one-pot reactions. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds. For example, high-pressure synthesis techniques using Q-Tube reactors have been explored to enhance reaction rates and product formation under controlled conditions .
Structural Modifications
Research has also focused on modifying the chemical structure of thiazolo[3,2-a]pyrimidines to optimize their biological activity. Substituents at various positions on the thiazole and pyrimidine rings can significantly influence the pharmacological properties of these compounds. For instance, introducing different aryl groups has been shown to enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- Ethyl 3,7-Dimethyl-5-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (6h)
This compound () shares the p-tolyl substituent but replaces the carboxamide with a carboxylate ester. The ester group reduces hydrogen-bonding capacity, which correlates with lower antimycobacterial activity compared to carboxamide derivatives . - N-(2-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851945-16-9)
Substituting the p-tolyl group with a 2-methoxyphenyl group introduces steric hindrance and alters electronic properties, reducing antibacterial efficacy against Gram-negative bacteria .
Functional Group Modifications
- Sulfonic Acid Derivatives
Sulfonation of the thiazolo[3,2-a]pyrimidine core (e.g., compounds 3a–f in ) introduces a sulfonic acid group, enhancing water solubility but reducing membrane permeability. These derivatives exhibit moderate antitubercular activity (MIC: 12.5–50 μg/mL) but are less potent than carboxamide analogues . - Nitro- and Amino-Substituted Derivatives Nitro groups at the phenyl ring (e.g., compound 6g in ) improve antibacterial activity (MIC: 6.25 μg/mL against S. aureus), while amino-substituted derivatives show selectivity against M. smegmatis (MIC: 3.125 μg/mL) .
Key Findings:
- The carboxamide group in the target compound improves activity compared to ester derivatives (e.g., 6h) but is less potent than nitro-substituted analogues .
Mechanistic Insights
- Antibacterial Action : Carboxamide derivatives likely inhibit bacterial DNA gyrase or cell wall synthesis, similar to ciprofloxacin, but with lower potency .
- Antitubercular Activity : The thiazolo[3,2-a]pyrimidine core may target mycobacterial enzymes like InhA or KasA, critical for mycolic acid synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
